molecular formula C16H13N7O2S B2920749 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1903152-80-6

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2920749
CAS No.: 1903152-80-6
M. Wt: 367.39
InChI Key: IDINUZZEKXKLOX-UHFFFAOYSA-N
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a triazolopyridazine moiety, and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the triazolopyridazine and thiophene groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiophene-based compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide stands out due to its unique combination of a pyridazinone core, a triazolopyridazine moiety, and a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C14H15N5O2SC_{14}H_{15}N_5O_2S, and it features a unique combination of a dihydropyridazin moiety, a triazole ring, and a thiophene substituent. These structural components contribute to its diverse biological activities.

Table 1: Structural Components

ComponentDescription
DihydropyridazinCore structure with potential anti-inflammatory properties
TriazoleKnown for antimicrobial and anticancer activities
ThiopheneEnhances pharmacological properties through electron donation

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the dihydropyridazin unit may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

The anticancer activity of similar compounds has been documented, particularly those involving the triazole moiety. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Anti-inflammatory Effects

Compounds with dihydropyridazin structures have been reported to exhibit anti-inflammatory effects. For example, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of the target compound and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial effectiveness using the agar well diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of related compounds. The study employed MTT assays to assess cell viability in the presence of varying concentrations of the synthesized compounds. Results showed that some derivatives led to a dose-dependent decrease in cell viability in cancer cell lines .

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c24-15(9-22-16(25)2-1-6-18-22)17-8-14-20-19-13-4-3-12(21-23(13)14)11-5-7-26-10-11/h1-7,10H,8-9H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDINUZZEKXKLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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